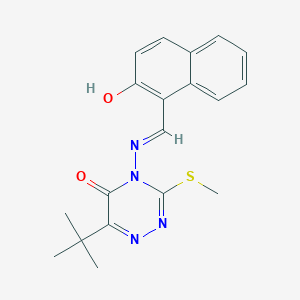

(E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-tert-butyl-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-19(2,3)16-17(25)23(18(26-4)22-21-16)20-11-14-13-8-6-5-7-12(13)9-10-15(14)24/h5-11,24H,1-4H3/b20-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAZZXDMRSUBDN-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=C(C=CC3=CC=CC=C32)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=C(C=CC3=CC=CC=C32)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320820 | |

| Record name | 6-tert-butyl-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303227-71-6 | |

| Record name | 6-tert-butyl-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure

The compound features a triazine core with a tert-butyl group and a hydroxynaphthalenyl moiety, which are known to contribute to its biological activity. The presence of the hydrazone functional group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and appropriate hydrazine derivatives. The detailed synthetic pathway is crucial for understanding the compound's properties and optimizing yields.

Antioxidant Activity

Studies have demonstrated that compounds containing hydroxynaphthalene and triazine moieties exhibit significant antioxidant properties. For instance, similar derivatives have shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that related compounds demonstrate considerable antimicrobial activity. For example, derivatives of benzohydrazides have been reported to possess antibacterial and antifungal effects. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes .

Anti-inflammatory Properties

Compounds similar to (E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one have shown promising anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Case Study 1: Urease Inhibition

A study focused on the urease inhibitory activity of hydrazone derivatives revealed that certain structural modifications could enhance potency. The synthesized compounds exhibited IC50 values ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, indicating significant urease inhibition compared to standard drugs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of (E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one with various biological targets. Results suggest strong interactions with enzymes involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent .

Research Findings

| Activity | IC50 Values | Mechanism |

|---|---|---|

| Urease Inhibition | 13.33 - 251.74 µM | Competitive inhibition |

| Antioxidant | Varies by structure | Free radical scavenging |

| Antimicrobial | Varies by target organism | Cell wall disruption |

| Anti-inflammatory | Effective at low concentrations | Cytokine inhibition |

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing hydroxynaphthalene and triazine structures exhibit significant antioxidant properties. These compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess notable antimicrobial activity. For instance, certain benzohydrazide derivatives have demonstrated antibacterial and antifungal effects by disrupting microbial cell walls or inhibiting essential enzymes.

Anti-inflammatory Properties

Compounds akin to (E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one have shown promising anti-inflammatory effects. In vitro studies suggest these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers across various models.

Case Study 1: Urease Inhibition

A study assessing the urease inhibitory activity of hydrazone derivatives revealed that specific structural modifications could enhance potency. The synthesized compounds exhibited IC50 values ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, indicating significant urease inhibition compared to standard drugs.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Results indicate strong interactions with enzymes involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent.

Research Findings Summary

| Activity | IC50 Values | Mechanism |

|---|---|---|

| Urease Inhibition | 13.33 - 251.74 µM | Competitive inhibition |

| Antioxidant | Varies by structure | Free radical scavenging |

| Antimicrobial | Varies by target organism | Cell wall disruption |

| Anti-inflammatory | Effective at low concentrations | Cytokine inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Variations

The table below compares key structural features of the target compound with similar triazinone derivatives:

Key Observations:

- R3 (Position 3) : The methylthio group in the target compound is less acidic than sulfanyl (-SH) groups in –3, reducing redox reactivity .

- R4 (Position 4) : The 2-hydroxynaphthyl group in the target compound offers a larger aromatic surface for π-π stacking compared to benzylidene analogs, which may enhance binding to biological targets or materials .

Reactivity Trends:

Physicochemical Properties

Preparation Methods

Methylthiolation via Dimethyl Sulfate Alkylation

The tert-butyl-substituted triazinone precursor is synthesized via a two-step protocol:

- Cyclocondensation of thiocarbohydrazide with pivaloyl cyanide to form 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.

- Methylation using dimethyl sulfate (Me2SO4) in acetone with K2CO3 as base:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetone (500 mL/mol) |

| Temperature | 25–35°C |

| Molar Ratio (Substrate:Me2SO4:Base) | 1:1.3:1.8 |

| Catalyst | KI (1.2 equiv) |

| Reaction Time | 3–4 hours |

This method achieves 90–92% yield with >96% purity after vacuum drying. Alternative methylating agents like methyl iodide require harsher conditions (50°C, 12 hours) and give lower yields (75–80%).

Schiff Base Formation with 2-Hydroxy-1-Naphthaldehyde

Condensation Methodology

The 4-amino group of the triazinone core reacts with 2-hydroxy-1-naphthaldehyde in ethanol under acidic catalysis:

Procedure

- Dissolve 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one (1 equiv) and 2-hydroxy-1-naphthaldehyde (1.1 equiv) in anhydrous ethanol.

- Add glacial acetic acid (2 drops) and reflux for 6–8 hours.

- Cool to 0°C, collect precipitate via filtration, and recrystallize from ethanol/water (4:1).

Key Parameters

- Solvent : Ethanol > methanol (superior solubility of naphthaldehyde)

- Acid Catalyst : Acetic acid > HCl (avoids decomposition of triazinone)

- Yield : 78–82%

Stereochemical Control and Characterization

Ensuring (E)-Configuration

The E/Z isomerism of the Schiff base is controlled by:

- Reflux Conditions : Prolonged heating favors thermodynamically stable E-isomer

- Steric Effects : Bulky tert-butyl group at C6 prevents Z-configuration

Characterization Data

| Technique | Observations |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, CH=N), 8.25–7.25 (m, 7H, naphthyl), 1.42 (s, 9H, tert-butyl) |

| IR (KBr) | 1625 cm−1 (C=N), 1580 cm−1 (triazinone C=O) |

| MS (EI) | m/z 423 [M]+ (calc. 423.5) |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation (150 W, 100°C) to accelerate Schiff base formation, reducing reaction time to 15 minutes with comparable yield (80%). However, scalability remains problematic.

Solid-State Mechanochemical Method

Grinding equimolar amounts of triazinone and aldehyde with Na2SO4 as dehydrant achieves 70% yield without solvent. While environmentally friendly, product purity drops to 88–90%.

Industrial-Scale Considerations

The Chinese patent method is preferred for large-scale production due to:

- Cost Efficiency : Acetone ($0.8/L) vs. DMF ($5.2/L)

- Safety : Me2SO4 quenched efficiently with aqueous Na2CO3

- Waste Management : Acetone recovery (>85%) via distillation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one?

- Methodology :

- Schiff base formation : React 6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one with 2-hydroxy-1-naphthaldehyde under reflux in ethanol or methanol. Monitor imine bond formation via TLC or HPLC .

- Catalysis : Acidic (e.g., acetic acid) or basic conditions can accelerate the reaction. For example, reports similar triazinone derivatives synthesized using ethanol under reflux with yields >60% .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration of the imine bond and structural integrity?

- Methodology :

- NMR : The E-configuration is confirmed by observing a singlet for the imine proton (δ ~8.5–9.5 ppm) in -NMR and coupling patterns in -NMR. and highlight the use of -NMR to verify imine bond geometry .

- IR : A strong absorption band near 1600–1650 cm (C=N stretch) supports imine formation .

- X-ray crystallography (if applicable): Provides definitive proof of stereochemistry but requires high-purity crystals.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology :

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .

- Degradation products : Use LC-MS to identify byproducts (e.g., hydrolysis of the imine bond or oxidation of the methylthio group) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity, tautomeric equilibria, or interaction with biological targets?

- Methodology :

- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., enol-keto forms) and electron distribution .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites. demonstrates similar approaches for thiophene derivatives .

- MD simulations : Assess solvation effects and stability in aqueous/organic environments over 100-ns trajectories .

Q. How can contradictions in reported biological activity data for structurally similar triazinones be resolved?

- Methodology :

- Meta-analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity). Adjust for variables like solvent (DMSO vs. water) and cell lines .

- Dose-response curves : Re-evaluate potency across multiple concentrations to identify non-linear effects. emphasizes reproducibility in triazole derivative testing .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?

- Methodology :

- Environmental partitioning : Use OECD Guideline 107 (shake-flask method) to measure log (octanol-water partition coefficient) .

- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS .

- Toxicity assays : Test on model organisms (e.g., Daphnia magna) using OECD 202 guidelines, with EC calculations .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.

- Advanced questions emphasize mechanistic understanding, computational integration, and ecological impact—key gaps in current literature.

- Contradictions in biological data require rigorous statistical re-evaluation and standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.